molecular formula C14H13N3O B1375627 1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1369032-56-3

1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

货号: B1375627
CAS 编号: 1369032-56-3
分子量: 239.27 g/mol
InChI 键: IXCCWLLJEJGINF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS: Not publicly assigned

属性

IUPAC Name

3-[4-(aminomethyl)phenyl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c15-9-10-5-7-11(8-6-10)17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCCWLLJEJGINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2C3=CC=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369032-56-3
Record name 1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

作用机制

Target of Action

The primary target of this compound, also known as 3-[4-(aminomethyl)phenyl]-1H-benzimidazol-2-one, is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and the coordination of cellular activities.

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme. This interaction can lead to changes in the enzyme’s activity, potentially altering the rate at which it catalyzes its reactions. .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its target and the subsequent changes in cellular processes. Given the target’s role in cell growth and division, signal transduction, and the coordination of cellular activities, the compound could potentially influence these processes. .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects

生化分析

Biochemical Properties

1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as protein tyrosine phosphatase 1B (PTP1B), inhibiting its activity and thereby affecting downstream signaling pathways . This interaction can influence insulin signaling, cell proliferation, and immune responses . The compound’s ability to inhibit specific enzymes makes it a potential candidate for therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the JAK-STAT signaling pathway, leading to changes in gene expression and cellular responses. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s therapeutic potential and its role in biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can be observed, including alterations in liver and kidney function . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in the levels of key metabolites, affecting overall cellular metabolism . These interactions are essential for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation within different cellular compartments can influence its activity and function . Understanding the transport and distribution mechanisms is important for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall efficacy . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.

生物活性

1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of benzodiazepines and features a unique structure that contributes to its biological activity. Its molecular formula is C13H14N4OC_{13}H_{14}N_{4}O, and it possesses both hydrophilic and lipophilic characteristics, which may influence its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted the compound's antitumor and antimicrobial activities:

Antitumor Activity

  • Mechanism of Action : The compound has been shown to inhibit the proliferation of various cancer cell lines. It primarily acts by intercalating into DNA or binding to its minor groove, disrupting essential cellular processes. This mechanism is similar to other benzimidazole derivatives that exhibit strong antitumor effects by targeting DNA directly .
  • Case Studies :
    • In vitro assays demonstrated that this compound exhibited significant cytotoxicity against lung cancer cell lines such as A549 and HCC827. The IC50 values ranged from 6.26 μM to 20.46 μM depending on the assay conditions (2D vs. 3D cultures) .
    • A comparative study with other benzimidazole derivatives indicated that this compound had a favorable toxicity profile, making it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

  • Spectrum of Activity : The compound has shown effectiveness against a range of pathogens, including bacteria and fungi. Its antimicrobial properties are attributed to its ability to disrupt microbial DNA synthesis .
  • Research Findings :
    • Studies have reported that compounds with similar structures exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .
    • The binding affinity of the compound to bacterial DNA was assessed using molecular docking studies, revealing strong interactions that could inhibit bacterial growth .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Mechanism
AntitumorA549 (Lung Cancer)6.26DNA Intercalation
AntitumorHCC827 (Lung Cancer)20.46DNA Binding
AntimicrobialVarious BacteriaVariesDisruption of DNA Synthesis

相似化合物的比较

Comparison with Similar Compounds

The benzodiazol-2-one scaffold is a versatile pharmacophore, and subtle structural modifications lead to significant differences in biological activity, pharmacokinetics, and therapeutic applications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Benzodiazol-2-one Derivatives

Compound Name Molecular Formula Substituents/Modifications Biological Activity/Application Key References
1-[4-(Aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one C14H12N3O 4-(Aminomethyl)phenyl Unknown (structural analog studies suggest kinase/receptor modulation)
Domperidone C22H24ClN5O2 3-(2-Oxo-2,3-dihydro-1H-benzodiazol-1-yl)propyl-piperidinyl, chloro Dopamine D2 receptor antagonist; antiemetic
K32 (4,5,6,7-Tetrabromo-2,3-dihydro-1H-1,3-benzodiazol-2-one) C7H4Br4N2O 4,5,6,7-Tetrabromo CK2 kinase inhibitor; anticancer activity
1-[4-(Trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one C14H9F3N2O 4-(Trifluoromethyl)phenyl Enhanced metabolic stability (hypothesized)
Flibanserin Hydrochloride C20H21F3N4O·HCl Piperazinyl-ethyl, trifluoromethylphenyl 5-HT1A agonist/5-HT2A antagonist; treatment for hypoactive sexual desire
4-Bromo-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one C12H13BrN4O 4-Bromo, piperidinyl 8-Oxoguanine DNA glycosylase inhibitor

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Halogenation: Brominated analogs (e.g., K32) exhibit potent kinase inhibition due to halogen bonding with ATP-binding pockets . The absence of halogens in the target compound may reduce kinase affinity but improve safety profiles.

Pharmacokinetic Considerations: Domperidone’s piperidinyl-propyl chain improves blood-brain barrier penetration, critical for central dopamine receptor antagonism . In contrast, the target compound’s aminomethylphenyl group may limit CNS penetration, directing activity toward peripheral targets. Trifluoromethyl-substituted analogs (e.g., Enamine’s compound) show increased metabolic stability due to the fluorine’s resistance to oxidative degradation .

Therapeutic Applications: Kinase Inhibition: Brominated derivatives (K32, K37) are established CK2 inhibitors with IC50 values in the nanomolar range, while non-halogenated analogs like the target compound may require structural optimization for similar efficacy .

准备方法

Formation of Benzimidazolone Core

  • The benzimidazolone ring system is often synthesized by cyclization of o-phenylenediamine derivatives with carbonyl sources such as carbonyldiimidazole or phosgene equivalents.
  • For example, 1H-benzo[α]imidazol-2(3H)-2-one can be prepared by reacting o-phenylenediamine with carbonyldiimidazole under mild conditions, yielding the benzimidazolone core in high purity and yield (up to 98%).

Reductive Amination and Functional Group Transformations

  • Reduction steps are critical for converting intermediate imines or nitro groups to the corresponding amines.
  • Sodium borohydride (NaBH4) or borane-tetrahydrofuran (BH3-THF) complexes are frequently used reducing agents for these transformations, providing clean conversion to the aminomethyl group.
  • These steps are often carried out in solvents like ethanol or tetrahydrofuran under controlled temperatures to avoid side reactions.

Cyclization and Final Purification

  • The final cyclization to form the benzimidazolone ring with the N-substituted 4-(aminomethyl)phenyl group is achieved by heating or refluxing the intermediate compounds in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Purification is typically done by recrystallization or flash column chromatography, using solvent systems like methanol/dichloromethane mixtures to yield the pure target compound.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Yield
1 Cyclization o-Phenylenediamine + carbonyldiimidazole, RT, 48 h Benzimidazolone core, 98% yield
2 N-Alkylation Benzimidazolone + 4-(bromomethyl)benzyl bromide, K2CO3, reflux in 2-MeTHF, 10 h N-substituted benzimidazolone, 84% yield
3 Reductive amination Intermediate + NaBH4 in EtOH, RT Aminomethyl group introduced, quantitative
4 Purification Flash chromatography (MeOH/DCM) Pure this compound

Detailed Research Findings

  • Yields and Purity: The synthetic methods reported show high yields (80-98%) at each step, with the final product typically isolated as a crystalline solid with high purity confirmed by NMR, IR, and mass spectrometry.
  • Reaction Conditions: Mild to moderate temperatures (room temperature to reflux) and common organic solvents (DMF, THF, ethanol) are employed, facilitating scalability.
  • Reagent Selection: Carbonyldiimidazole is preferred over phosgene due to safety and handling advantages. Sodium borohydride is favored for reductive amination due to its selectivity and mildness.
  • Versatility: The methods allow for substitution variation on the phenyl ring, enabling synthesis of analogs for structure-activity relationship studies.

常见问题

Q. How to assess neuroprotective efficacy in preclinical models?

  • Methodology :
  • In Vivo Models : Test in APP/PS1 Alzheimer’s mice (oral dosing, 10 mg/kg/day for 4 weeks). Assess cognitive improvement via Morris Water Maze and Aβ plaque reduction via immunohistochemistry .
  • Biomarker Analysis : Quantify plasma BDNF and TNF-α levels via ELISA to correlate with efficacy .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。